molecular formula C17H20ClFN4O2S B2911500 N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride CAS No. 1330298-95-7

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride

Cat. No.: B2911500
CAS No.: 1330298-95-7
M. Wt: 398.88
InChI Key: WXUXBZLXNLFDBV-UHFFFAOYSA-N
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Description

N-(3-(Dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with a fluorine atom at the 6-position and an isoxazole-3-carboxamide group linked via a dimethylaminopropyl chain. The hydrochloride salt formulation suggests enhanced aqueous solubility, a common strategy for improving bioavailability in drug development.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2S.ClH/c1-11-9-14(20-24-11)16(23)22(8-4-7-21(2)3)17-19-13-6-5-12(18)10-15(13)25-17;/h5-6,9-10H,4,7-8H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUXBZLXNLFDBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Dimethylamino group : Enhances solubility and biological activity.
  • Fluorobenzo[d]thiazole moiety : Known for its pharmacological properties.
  • Isoxazole ring : Contributes to its reactivity and interaction with biological targets.

Molecular Details

PropertyValue
Molecular Formula C₁₈H₁₈ClFN₃O₂S
Molecular Weight 383.9 g/mol
CAS Number 1052531-43-7

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound effectively inhibits the growth of various cancer cell lines, including lung and breast cancer cells.

Case Study: Antitumor Activity

In a study assessing the compound's efficacy against human lung cancer cell lines (A549, HCC827, NCI-H358), the following results were observed:

Cell LineIC₅₀ (µM) - 2D AssayIC₅₀ (µM) - 3D Assay
A5496.75 ± 0.199.31 ± 0.78
HCC8275.13 ± 0.977.02 ± 3.25
NCI-H3580.85 ± 0.051.73 ± 0.01

These findings suggest that the compound is particularly potent against the A549 cell line, with a notable decrease in effectiveness in three-dimensional culture conditions, which better mimic in vivo environments.

The mechanism by which this compound exerts its anticancer effects is thought to involve:

  • DNA Intercalation : Compounds with similar structures often intercalate within DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The presence of specific functional groups may inhibit key enzymes involved in tumor growth.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. This activity is supported by its ability to modulate inflammatory pathways and reduce cytokine production in vitro.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential.

Compound NameMolecular Weight (g/mol)Notable Features
N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)447.91Potential antitumor activity
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)409.9Explored for anti-inflammatory effects
Benzothiazole derivativesVariesExhibits antibacterial and antifungal properties

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Feature Target Compound Analog
Benzothiazole Substituent 6-Fluoro 6-Methyl
Heterocyclic Core 5-Methylisoxazole-3-carboxamide 1H-Pyrazole-5-carboxamide
Linker Dimethylaminopropyl Dimethylaminopropyl
Salt Form Hydrochloride Hydrochloride

Hypothesized Physicochemical and Bioactivity Differences

  • Solubility: Both compounds utilize a dimethylaminopropyl group and hydrochloride salt to enhance solubility. However, the 6-fluoro substituent in the target compound may slightly reduce lipophilicity (logP) compared to the 6-methyl analog, as fluorine is less hydrophobic than methyl .
  • Binding Interactions : The isoxazole core’s oxygen atom could engage in hydrogen bonding with biological targets, whereas the pyrazole’s nitrogen-rich structure might favor interactions with metal ions or acidic residues .

Comparison with Other Benzothiazole Derivatives

describes unrelated benzothiazole derivatives, such as (4S,5S)-thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate, which incorporate oxazolidine and imidazolidinone moieties. These compounds highlight the diversity of benzothiazole applications but lack direct comparability due to distinct functional groups and therapeutic targets .

Research Implications and Limitations

Further studies are required to validate hypotheses regarding solubility, binding affinity, and metabolic stability. Additionally, the analog’s pyrazole core may serve as a benchmark for future synthetic modifications to optimize the target compound’s properties .

Q & A

Basic Question: What are the standard synthetic routes for preparing N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride?

Methodological Answer:
The synthesis involves multi-step reactions, including:

  • Coupling Reactions : Isoxazole-3-carboxylic acid derivatives are coupled with substituted benzothiazole amines using activating agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). For example, 5-methylisoxazole-3-carboxylic acid can react with 6-fluorobenzo[d]thiazol-2-amine under reflux in acetonitrile .
  • Cyclization : Thiadiazole or benzothiazole intermediates may undergo cyclization in DMF with iodine and triethylamine to form the heterocyclic core .
  • Salt Formation : The tertiary amine group in the dimethylaminopropyl side chain is protonated with HCl to yield the hydrochloride salt, improving solubility .
    Key Data :
StepReagents/ConditionsYield (%)Reference
CouplingAcetonitrile, reflux60–70
CyclizationDMF, I₂, Et₃N50–65
Salt FormationHCl (gaseous)85–90

Basic Question: How is the compound characterized to confirm its structural integrity?

Methodological Answer:
Characterization relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regiochemistry. For example, the 6-fluorobenzo[d]thiazol-2-yl group shows distinct aromatic proton signals at δ 7.4–8.0 ppm, while the isoxazole methyl group appears at δ 2.2–2.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₉H₂₂ClFN₅O₂S requires 434.1162; observed 434.1165 ).
  • HPLC Purity Analysis : A C18 column with acetonitrile/water gradients ensures ≥95% purity, critical for biological studies .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions may arise from assay variability, purity, or model systems. Strategies include:

  • Standardized Assay Conditions : Use consistent DMSO concentrations (e.g., 1% final) to avoid solvent-induced artifacts .
  • Orthogonal Validation : Confirm activity in multiple models (e.g., isolated mitochondria, cell lines, zebrafish) to assess target specificity .
  • Batch Reproducibility : Compare HRMS and HPLC data across labs to rule out synthetic impurities .
    Example : A study showing mitochondrial uncoupling in mice but not in zebrafish may reflect species-specific membrane permeability, requiring structural tweaks like fluorinated substituents .

Advanced Question: What methodologies optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt Selection : Hydrochloride salts enhance aqueous solubility compared to free bases. Alternative salts (e.g., mesylate) can be screened .
  • Co-Solvent Systems : Use Cremophor EL or cyclodextrins for intravenous administration .
  • Prodrug Strategies : Esterification of the carboxamide group (e.g., methyl ester) improves membrane permeability, with enzymatic hydrolysis in vivo .

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Methodological Answer:
SAR strategies include:

  • Substituent Scanning : Replace the 6-fluoro group on the benzothiazole with Cl, Br, or CF₃ to modulate electron-withdrawing effects. For example, 6-Cl analogs showed 2x higher kinase inhibition in related compounds .
  • Side Chain Optimization : Vary the dimethylaminopropyl chain length (e.g., ethyl vs. pentyl) to balance lipophilicity and target engagement .
  • Molecular Docking : Use X-ray crystallography or homology models of target proteins (e.g., kinases) to predict binding modes. For example, the isoxazole ring may occupy a hydrophobic pocket critical for ATP-competitive inhibition .

Basic Question: What in vitro assays are recommended for evaluating the compound’s biological activity?

Methodological Answer:

  • Mitochondrial Assays : Measure oxygen consumption (Seahorse XF Analyzer) in isolated mouse liver mitochondria to assess uncoupling activity .
  • Cell Viability : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, HepG2) with EC₅₀ calculations .
  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Advanced Question: How can researchers address low synthetic yields during scale-up?

Methodological Answer:

  • Reaction Engineering : Optimize stoichiometry (e.g., 1.1:1 amine:acid ratio) and use microwave-assisted synthesis to reduce reaction time .
  • Purification Techniques : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .
  • Quality Control : Monitor intermediates via TLC or inline FTIR to identify side reactions early .

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